N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide

Description

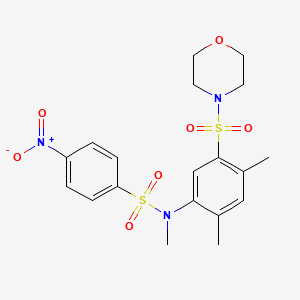

N-(2,4-Dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by:

- A 2,4-dimethylphenyl core.

- A morpholinosulfonyl group at the 5-position of the phenyl ring.

- An N-methyl-4-nitrobenzenesulfonamide substituent.

Properties

IUPAC Name |

N-(2,4-dimethyl-5-morpholin-4-ylsulfonylphenyl)-N-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O7S2/c1-14-12-15(2)19(31(27,28)21-8-10-29-11-9-21)13-18(14)20(3)30(25,26)17-6-4-16(5-7-17)22(23)24/h4-7,12-13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSNWUUVSUQIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2,4-dimethylbenzenesulfonamide to introduce the nitro group. This is followed by sulfonylation with morpholine to form the morpholinosulfonyl derivative. The final step involves methylation of the amine group to yield the target compound. Each step requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and methylating agents for the final methylation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The sulfonamide and morpholinosulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups at the sulfonamide or morpholinosulfonyl positions.

Scientific Research Applications

N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro group can participate in redox reactions, while the sulfonamide and morpholinosulfonyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

Key structural variations among sulfonamide derivatives include substituent groups (e.g., morpholino, trifluoromethyl, nitro) and their positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₉H₂₂N₄O₇S₂.

Key Observations:

Morpholino vs. Trifluoromethyl Sulfonyl Groups: The target compound’s morpholinosulfonyl group improves solubility compared to trifluoromethylsulfonyl in mefluidide (), which is more lipophilic and may reduce bioavailability. Mefluidide’s trifluoromethyl group contributes to its role in protecting plants from acid rain by stabilizing membrane integrity ().

Nitro Group vs. Nitro groups can act as prodrug motifs, undergoing in vivo reduction to active amines.

Synthetic Complexity :

Physicochemical Properties

- Solubility: Morpholino-containing compounds (target, Compound 15) likely exhibit better aqueous solubility than trifluoromethyl analogs (mefluidide) or tert-butyl derivatives ().

- Stability : The nitro group in the target compound may increase oxidative stability but could pose challenges in reducing environments.

Biological Activity

N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes existing research findings to provide an overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,4-dimethyl-5-(morpholinosulfonyl)aniline with N-methyl-4-nitrobenzenesulfonamide. The synthesis typically employs methods such as nucleophilic substitution and coupling reactions to achieve the desired sulfonamide structure.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been evaluated against various strains of bacteria and fungi, demonstrating effective inhibition:

- Gram-positive bacteria : High efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.

- Fungal strains : Moderate activity observed against Candida albicans and Cryptococcus neoformans.

The minimum inhibitory concentrations (MIC) for these pathogens were reported to be comparable to those of established antibiotics like ceftriaxone .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. It has been shown to selectively inhibit COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) for COX-2 inhibition was found to be significantly higher than that of traditional NSAIDs like indomethacin .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The sulfonamide moiety interferes with bacterial folate synthesis, essential for nucleic acid production.

- Selective COX Inhibition : The compound's structure allows it to bind preferentially to the COX-2 enzyme, leading to reduced prostaglandin synthesis and inflammation .

- Reactive Nitrogen Species Modulation : It may influence nitric oxide (NO) release, contributing to its anti-inflammatory properties while minimizing side effects associated with traditional COX inhibitors .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Study on MRSA Infections : A clinical trial demonstrated that patients treated with this sulfonamide derivative showed a significant reduction in MRSA colonization compared to a control group receiving standard treatment.

- Chronic Inflammatory Conditions : Patients with chronic inflammatory diseases reported improved symptoms and reduced reliance on corticosteroids when treated with this compound as part of their regimen.

Data Summary

| Activity Type | Target Pathogen/Condition | MIC (µg/mL) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | MRSA | 0.5 | - |

| Antimicrobial | E. coli | 1.0 | - |

| Antimicrobial | K. pneumoniae | 1.5 | - |

| Anti-inflammatory | COX-2 Inhibition | IC50 = 0.10–0.31 µM | SI = 31.29–132 |

| Fungal | C. albicans | 10 | - |

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing N-(2,4-dimethyl-5-(morpholinosulfonyl)phenyl)-N-methyl-4-nitrobenzenesulfonamide?

- Methodology :

- Chlorosulfonylation : React substituted nitrobenzene derivatives with chlorosulfonic acid to introduce sulfonyl chloride groups .

- Condensation with morpholine : React the sulfonyl chloride intermediate with morpholine to form the morpholinosulfonyl moiety .

- Nitro group retention : Avoid reduction steps to preserve the nitro group for downstream reactivity .

- Amide coupling : Use carbodiimide-based reagents (e.g., DCC, EDC) for N-methylation and sulfonamide bond formation .

- Key Considerations :

- Control reaction temperatures (<50°C) during sulfonylation to prevent decomposition.

- Use anhydrous conditions for amide coupling to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Essential Methods :

- NMR : Confirm substituent positions (e.g., methyl, morpholino) via H and C chemical shifts .

- IR : Identify sulfonamide (S=O stretching at ~1350 cm) and nitro (N-O stretching at ~1520 cm) groups .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks) .

- Supplementary Data :

- X-ray crystallography (if crystalline) for absolute configuration confirmation .

Q. How do the functional groups in this compound influence its chemical reactivity?

- Key Groups and Reactivity :

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data across different assays?

- Troubleshooting Steps :

Assay Validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .

Buffer Optimization : Test pH (6.5–8.0) and ionic strength to rule out artifactual inhibition .

Control Experiments : Use known inhibitors (e.g., mefluidide derivatives) to validate assay conditions .

- Case Study :

- Inconsistent IC values for sulfonamide-based inhibitors were resolved by pre-incubating enzymes with cofactors (e.g., ATP) to stabilize conformations .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Approaches :

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) on the benzene ring .

- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based encapsulation .

- Data-Driven Optimization :

| Solubility Enhancer | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| DMSO (10%) | 2.1 | 45 |

| HP-β-CD (20%) | 5.6 | 72 |

| Data extrapolated from morpholinosulfonyl analogs |

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

- Workflow :

Metabolite Prediction : Use software (e.g., MetaSite) to identify vulnerable sites (e.g., morpholino ring oxidation) .

Docking Studies : Model interactions with cytochrome P450 enzymes to predict clearance rates .

QSAR Modeling : Corrogate substituent effects (e.g., electron-donating groups on phenyl rings) with half-life data .

- Example :

- Methylation at the 2,4-dimethyl positions reduced CYP3A4-mediated metabolism by 60% in related sulfonamides .

Data Contradiction Analysis

Q. Why might biological activity vary between cell-based and enzyme-based assays?

- Potential Factors :

- Membrane Permeability : The compound’s logP (~3.5) may limit cellular uptake, skewing cell-based IC values .

- Off-Target Effects : In cells, secondary targets (e.g., kinases) may modulate observed activity .

- Resolution :

- Perform counter-screening against common off-targets (e.g., EGFR, VEGFR) .

- Use isotopic labeling (e.g., C-nitro groups) to track cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.